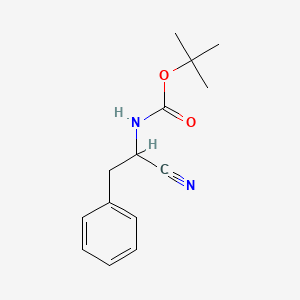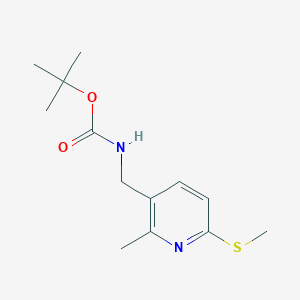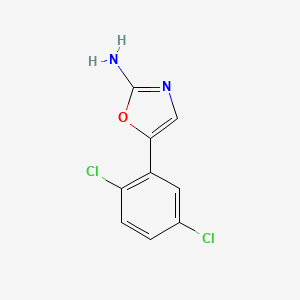![molecular formula C9H8N2OS B13008738 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an amino group at the 3-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins, followed by intramolecular condensation of the methylene and cyano groups . Another method involves the reaction of 4-chloromethylcoumarins with 2-mercapto-4,6-dimethylnicotinonitrile in the presence of triethylamine at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[3,2-c]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminothieno[2,3-b]pyridin-2-yl)coumarins: Similar structure but with a coumarin moiety.
3-Amino-2-benzoylthieno[2,3-b]pyridines: Differ in the position of the amino group and the presence of a benzoyl group.
Uniqueness
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-(3-aminothieno[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)9-8(10)6-4-11-3-2-7(6)13-9/h2-4H,10H2,1H3 |
InChI Key |
OWRZTVHFCBRUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)


![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)

![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)



![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)



